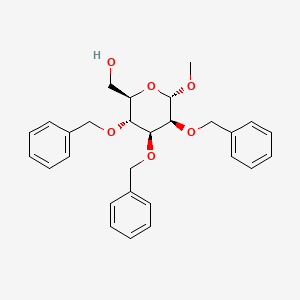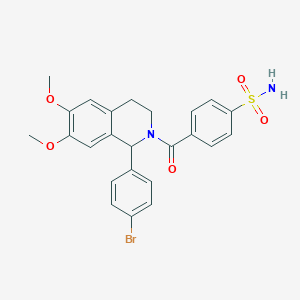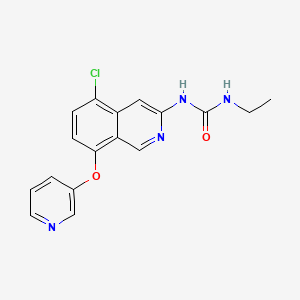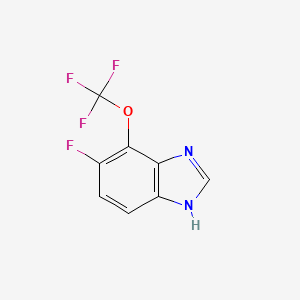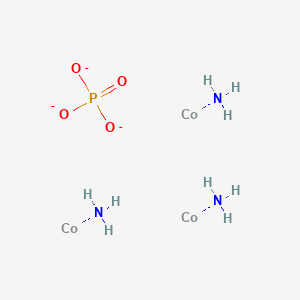
Cobaltammoniumphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltammoniumphosphate is a coordination compound that features cobalt, ammonium, and phosphate ions. This compound is known for its unique structural properties and potential applications in various fields, including catalysis and materials science. The presence of cobalt imparts distinctive electrochemical and magnetic properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobaltammoniumphosphate can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis.
Solid-State Reaction Method: This involves mixing and grinding solid reagents such as cobalt nitrate, ammonium phosphate, and a suitable phosphate source.
Hydrothermal Synthesis: This method involves dissolving cobalt salts and ammonium phosphate in water, followed by heating the solution in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically employs the hydrothermal method due to its ability to produce high-quality crystals with controlled size and shape. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product characteristics.
Analyse Des Réactions Chimiques
Cobaltammoniumphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state cobalt compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt phosphate salts with different cations.
Applications De Recherche Scientifique
Cobaltammoniumphosphate has a wide range of applications in scientific research:
Mécanisme D'action
Cobaltammoniumphosphate can be compared with other similar compounds, such as cobalt phosphate and ammonium cobalt phosphate:
Cobalt Phosphate: Unlike this compound, cobalt phosphate does not contain ammonium ions.
Ammonium Cobalt Phosphate: This compound has a similar composition but different structural properties, leading to variations in its electrochemical and catalytic behavior.
Uniqueness: this compound’s unique combination of cobalt, ammonium, and phosphate ions imparts distinctive properties, such as enhanced catalytic activity and stability, making it a valuable compound for various applications.
Comparaison Avec Des Composés Similaires
- Cobalt phosphate
- Ammonium cobalt phosphate
- Cobalt ammonium sulfate
By understanding the synthesis, reactions, applications, and mechanisms of cobaltammoniumphosphate, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
Co3H9N3O4P-3 |
|---|---|
Poids moléculaire |
322.86 g/mol |
Nom IUPAC |
azane;cobalt;phosphate |
InChI |
InChI=1S/3Co.3H3N.H3O4P/c;;;;;;1-5(2,3)4/h;;;3*1H3;(H3,1,2,3,4)/p-3 |
Clé InChI |
CQXOQNNOVFNYJN-UHFFFAOYSA-K |
SMILES canonique |
N.N.N.[O-]P(=O)([O-])[O-].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


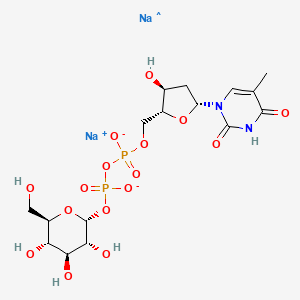
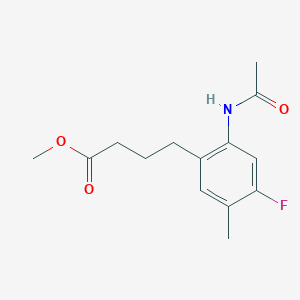
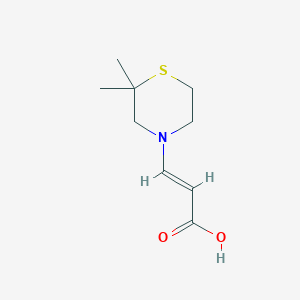
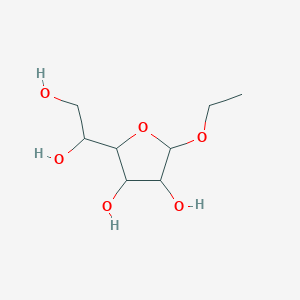
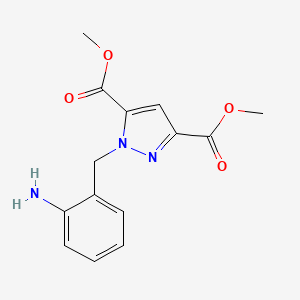
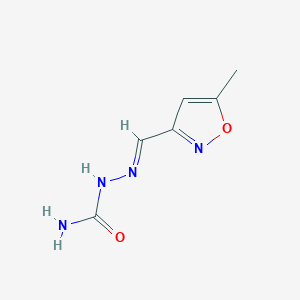
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)


